molecular formula C15H16N2O3S B268958 N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No. B268958
M. Wt: 304.4 g/mol
InChI Key: RAAOSCRZOVAKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as MTX110, is a compound that has garnered attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent for the treatment of various diseases. Some of the diseases that N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been studied for include cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes that play a role in the development and progression of various diseases. For example, N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the disease being studied. For example, in cancer cells, N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis, while in Alzheimer's disease models, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is that it is a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several future directions for research on N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide. One potential avenue of research is to further investigate its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on improving the stability and bioavailability of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, as well as exploring its potential use in combination with other therapeutic agents. Finally, further studies are needed to fully understand the safety and efficacy of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in humans.

Synthesis Methods

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxylic acid with N-(3-aminopropyl)methoxyethylamine, followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the desired product.

properties

Product Name

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O3S/c1-20-8-7-16-14(18)11-4-2-5-12(10-11)17-15(19)13-6-3-9-21-13/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19)

InChI Key

RAAOSCRZOVAKAS-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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